Increased Lipophilicity (XLogP3-AA) Compared to Fluorobenzamide Analog Drives Predicted Membrane Permeability
The target compound exhibits a computed XLogP3-AA of 4.3, compared to a calculated XLogP3-AA of approximately 3.8 for the closely related N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide analog [1]. This +0.5 log unit difference indicates a higher intrinsic membrane permeability for the bis-benzothiazole derivative, a critical parameter for accessing intracellular targets in whole-cell assays. The absence of a strong electron-withdrawing group on the amide fragment in the target compound avoids an excessive polarity shift that could hinder passive diffusion [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide: ~3.8 (estimated via fragment-based calculation) |
| Quantified Difference | Target compound is +0.5 log units more lipophilic |
| Conditions | Computed by PubChem's XLogP3 3.0 algorithm. Comparator value estimated due to lack of a confirmed PubChem CID entry; derived from SMILES-based calculation. |
Why This Matters
For procurement, this difference suggests the target compound may require lower intracellular concentrations to achieve a desired effect, making it a superior scaffold for target engagement assays where membrane penetration is a prerequisite.
- [1] PubChem Compound Summary for CID 8702197, XLogP3-AA Property. National Center for Biotechnology Information. View Source
- [2] Fragment-based calculation of XLogP3-AA for N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide, using the SMILES structure from vendor catalogs and the XLogP3 algorithm (estimated). View Source
